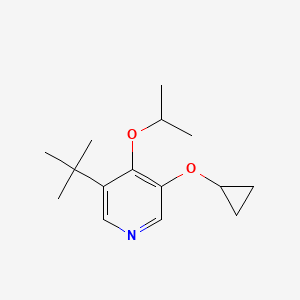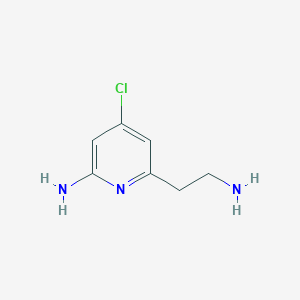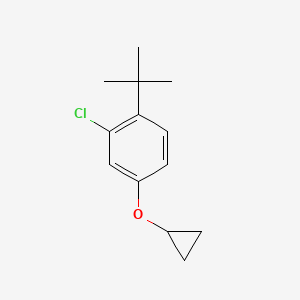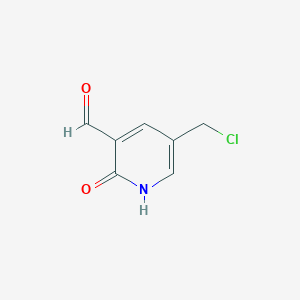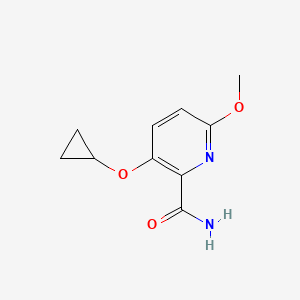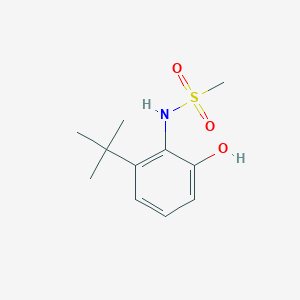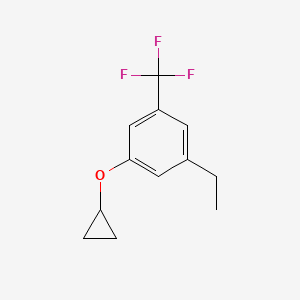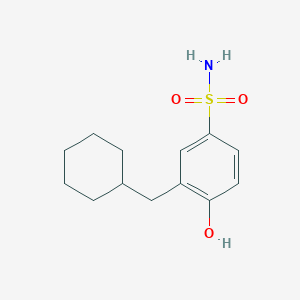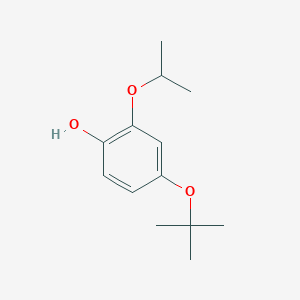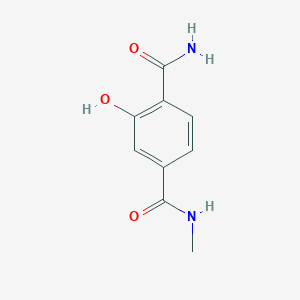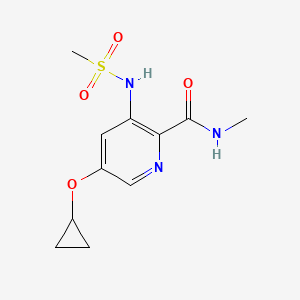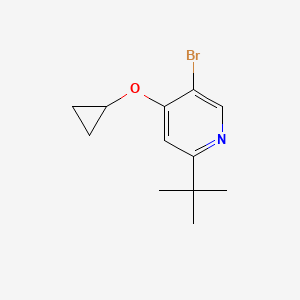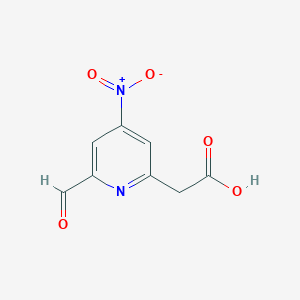
(6-Formyl-4-nitropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Formyl-4-nitropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.14 g/mol . This compound is characterized by the presence of a formyl group at the 6th position, a nitro group at the 4th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Formyl-4-nitropyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-acetylpyridine to introduce the nitro group at the 4th position, followed by formylation at the 6th position. The acetic acid moiety can be introduced through various organic transformations, such as the use of acetic anhydride or acetyl chloride under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Formyl-4-nitropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOCH3) for methoxylation.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid results in (6-Carboxy-4-nitropyridin-2-YL)acetic acid.
Reduction: Reduction of the nitro group yields (6-Formyl-4-aminopyridin-2-YL)acetic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(6-Formyl-4-nitropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (6-Formyl-4-nitropyridin-2-YL)acetic acid depends on its interaction with biological targets. The formyl and nitro groups can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The acetic acid moiety may enhance its solubility and facilitate cellular uptake. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Formyl-6-nitropyridin-4-YL)acetic acid: Similar structure but with different positional isomers.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different core structure.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit different biological activities.
Uniqueness
(6-Formyl-4-nitropyridin-2-YL)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of formyl, nitro, and acetic acid groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6N2O5 |
|---|---|
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
2-(6-formyl-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H6N2O5/c11-4-6-2-7(10(14)15)1-5(9-6)3-8(12)13/h1-2,4H,3H2,(H,12,13) |
InChI-Schlüssel |
ZJGQDSJEQDUKKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


